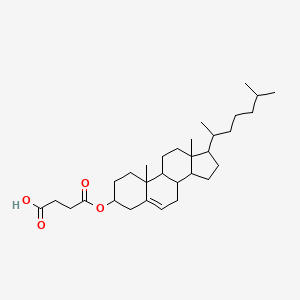

Cholesteryl hemisuccinate

Description

Significance of Cholesterol Derivatives in Membrane Biology Research

Cholesterol is a fundamental component of eukaryotic cell membranes, playing a critical role in regulating membrane fluidity, organization, and function. serva.denih.govfrontiersin.org However, the very properties that make cholesterol essential for biological membranes, such as its hydrophobicity, also present significant challenges for in vitro research. This has spurred the development and use of cholesterol derivatives, which are modified versions of the cholesterol molecule designed to have more favorable properties for experimental manipulation.

Overview of Cholesteryl Hemisuccinate as a Research Tool and Analog

This compound is widely recognized as a valuable research tool, primarily for its ability to act as a surrogate for cholesterol in various experimental systems. nih.gov Its increased solubility makes it easier to incorporate into model membranes and detergent micelles, which are crucial for the purification and characterization of membrane proteins. plos.orgcas.cz

CHS is frequently employed in the following research areas:

Membrane Protein Stabilization: Many membrane proteins, particularly G-protein coupled receptors (GPCRs), require a cholesterol-rich environment to maintain their structural integrity and function. serva.deplos.org CHS is often added to detergent solutions during protein extraction and purification to mimic this native lipid environment, thereby preventing protein denaturation. serva.deplos.org

Liposome (B1194612) Formulation: As an amphipathic molecule, CHS is a key component in the formation of liposomes, which are artificial vesicles used for drug delivery and as model cell membranes. adipogen.comcaymanchem.comontosight.ai It helps to stabilize the liposomal bilayer and can be used to create pH-sensitive liposomes that release their contents in acidic environments, such as those found in endosomes. cas.cz

Biophysical Studies of Membranes: Researchers use CHS to investigate the physical properties of lipid bilayers. By comparing the effects of CHS with those of cholesterol, they can elucidate the specific structural requirements for cholesterol's ordering and condensing effects on membrane lipids. nih.govresearchgate.net

While CHS is a useful analog, studies have shown that it does not perfectly replicate all the properties of cholesterol. The succinate (B1194679) headgroup can alter the molecule's orientation and interactions within the membrane, leading to differences in its effects on membrane fluidity and lipid packing compared to native cholesterol. nih.govacs.org

Historical Context of this compound Utilization in Model Systems

The use of this compound in scientific research dates back several decades. Its initial applications were largely driven by the need for a more tractable form of cholesterol for biochemical and biophysical experiments. Early studies focused on its ability to be incorporated into artificial membrane systems and its effects on the physical properties of these membranes.

Over time, the utility of CHS expanded significantly, particularly with the rise of structural biology. The challenge of crystallizing membrane proteins, which are notoriously unstable when removed from their native lipid environment, created a demand for stabilizing agents. CHS, in combination with detergents, proved to be highly effective in preserving the structure of many membrane proteins, leading to successful crystallization and structure determination for numerous important targets. nih.govcas.cz This has cemented its status as a critical reagent in the field of membrane protein research.

Furthermore, the development of sophisticated drug delivery technologies has provided another important avenue for the application of CHS. Its role in creating stable and functional liposomes has been extensively explored, contributing to advancements in the targeted delivery of therapeutics. adipogen.comcas.cz

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | nih.gov |

| Molecular Formula | C₃₁H₅₀O₄ | nih.govcaymanchem.com |

| Molecular Weight | 486.7 g/mol | nih.govcaymanchem.com |

| CAS Number | 1510-21-0 | nih.gov |

| Appearance | White to off-white powder | adipogen.com |

| Solubility | Soluble in chloroform (B151607) (10mg/ml), DMSO or ethanol (B145695) (both 1mg/ml) | adipogen.com |

| Synthesis | Typically synthesized from cholesterol and succinic anhydride (B1165640) | researchgate.netchemicalbook.com |

Structure

2D Structure

Properties

IUPAC Name |

4-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLNARFZDISHUGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biophysical Characterization and Interfacial Properties in Membrane Systems

Interaction with Phospholipid Bilayers

The incorporation of cholesteryl hemisuccinate into phospholipid bilayers induces notable changes in the membrane's physical properties. These alterations are crucial for understanding its role in various model and biological membrane systems.

Influence on Membrane Organization and Fluidity

This compound modulates the organization and fluidity of phospholipid bilayers, with its effects being dependent on its protonation state. In its deprotonated (anionic) form at neutral or alkaline pH, CHEMS can stabilize lipid bilayers. liposomes.ca However, studies have shown that both cholesterol and CHEMS can inhibit the attachment and spreading of epithelial cells, and treatment with either molecule can cause spread cells to become spherical. nih.gov This suggests an increase in membrane microviscosity. nih.gov In liquid-crystalline phase dipalmitoylphosphatidylcholine (DPPC) bilayers, CHEMS and cholesterol have been found to be equally effective in reducing the mobility of the acyl chains. nih.gov

Effects on Lipid Order Parameters in Bilayers

The ordering of lipid acyl chains within a bilayer is a critical determinant of membrane properties. This compound has been shown to increase the order of lipids in nanodiscs, although this effect is weaker than that of cholesterol. acs.org In dipalmitoylphosphatidylcholine (DPPC) bilayers, both the protonated and deprotonated forms of CHEMS, as well as cholesterol, decrease the area per lipid, leading to membrane condensation and an increase in membrane thickness. cas.cz The ordering effect of the deprotonated form of CHEMS on the DPPC bilayer is significantly weaker compared to its protonated form and cholesterol. cas.cz

| Sterol | Average Area per Lipid (Ų) | Average Membrane Thickness (Å) |

|---|---|---|

| DPPC only | 62.9 | 38.1 |

| DPPC + Cholesterol | 54.5 | 42.5 |

| DPPC + CHEMS (protonated) | 56.2 | 41.8 |

| DPPC + CHEMS (deprotonated) | 58.1 | 40.9 |

Modulation of Bilayer Permeability in Model Membranes

The permeability of a lipid bilayer is a fundamental property that governs the passage of molecules into and out of a cell or vesicle. This compound has been shown to be more effective than cholesterol in increasing the stability of DPPC membranes, as demonstrated by differential scanning calorimetry and calcein (B42510) release studies. researchgate.netnih.gov This increased stability can correlate with a decrease in membrane permeability. The interaction of CHEMS with DPPC involves both hydrogen bonding and electrostatic interactions, contributing to a more stable membrane structure. researchgate.net In contrast, cholesterol enrichment in plasma membranes has been shown to have a stimulating effect on most membrane transport proteins, which could imply an indirect influence on permeability. oup.com

Comparison with Native Cholesterol's Effects on Membrane Biophysics

While this compound is often used as a substitute for cholesterol in research, there are significant differences in their effects on membrane biophysics. In liquid-crystalline phase 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers, CHEMS is less effective than cholesterol in reducing acyl chain mobility and interfacial hydration. nih.gov Molecular dynamics simulations have shown that while the protonated form of CHEMS mimics many of the membrane properties of cholesterol reasonably well, the deprotonated form is less convincing in this regard. researchgate.net

A key distinction lies in their interaction with other lipids and their distribution within the membrane. Cholesterol tends to be uniformly distributed in nanodiscs, whereas CHEMS has been observed to gather around scaffold proteins, leading to a more heterogeneous membrane environment. acs.orghelsinki.fi Furthermore, the succinylation of cholesterol to form CHEMS places a carboxyl group at the lipid-water interface and positions the sterol ring deeper within the bilayer, altering its interactions with neighboring phospholipids (B1166683). nih.gov

| Property | Cholesterol | This compound (CHEMS) |

|---|---|---|

| Effect on Acyl Chain Mobility (POPC) | More effective at reducing mobility nih.gov | Less effective at reducing mobility nih.gov |

| Effect on Interfacial Hydration (POPC) | Decreases surface hydration nih.gov | Less effective at reducing hydration nih.gov |

| Distribution in Nanodiscs | Uniformly distributed acs.orghelsinki.fi | Gathers around scaffold proteins acs.orghelsinki.fi |

| Membrane Condensation | Strongest effect cas.cz | Slightly weaker effect than cholesterol cas.cz |

pH-Sensitive Polymorphic Phase Behavior and Structural Transitions

One of the most defining features of this compound is its pH-sensitive behavior, which leads to significant structural changes in membrane systems.

Lamellar and Hexagonal Phase Transitions of this compound

This compound can self-assemble into bilayers in neutral or alkaline aqueous media, forming a stable lamellar phase. liposomes.caresearchgate.net However, under acidic conditions, CHEMS undergoes a phase transformation. researchgate.net The protonation of its carboxyl headgroup in an acidic environment induces a transition from the stable lamellar phase to an unstable inverted hexagonal (HII) phase. liposomes.caresearchgate.net This pH-dependent polymorphism is evident from the fusogenic properties of large unilamellar vesicles (LUVs) composed of CHEMS. liposomes.canih.gov Below a pH of approximately 4.3, these vesicles undergo fusion, and freeze-fracture electron microscopy reveals the characteristic striated pattern of the HII phase lipid. liposomes.canih.gov This transition is a key factor in the pH sensitivity of liposomes composed of CHEMS and other lipids like dioleoylphosphatidylethanolamine (DOPE). liposomes.ca The neutral, protonated form of CHEMS actively induces the HII phase, a property that is much more pronounced than the effect of native cholesterol. liposomes.ca

Protonation State Influence on Membrane Stability and Curvature

The protonation state of the carboxyl group in this compound is a critical determinant of its influence on membrane stability and curvature. At neutral or alkaline pH, the carboxyl group is deprotonated and negatively charged, which contributes to the stability of bilayer structures. However, in an acidic environment (below its apparent pKa of approximately 5.8), the carboxyl group becomes protonated and neutral. liposomes.ca This neutralization of the headgroup charge dramatically alters the molecule's effective shape and its interactions within a lipid assembly, leading to significant changes in membrane properties.

Research has shown that the protonated form of CHEMS can induce membrane instability and promote non-bilayer structures, which are crucial intermediates in membrane fusion events. liposomes.canih.gov Specifically, at acidic pH, large unilamellar vesicles (LUVs) composed solely of CHEMS exhibit fusogenic properties. liposomes.ca This is attributed to the protonated CHEMS favoring the formation of the inverted hexagonal (HII) phase, a non-bilayer lipid arrangement characterized by high membrane curvature. liposomes.ca The transition from a stable lamellar (bilayer) phase at neutral pH to a fusogenic hexagonal phase at acidic pH underscores the profound impact of the protonation state on the collective structure and stability of CHEMS-containing membranes. Molecular dynamics simulations suggest that the protonated headgroup of CHEMS is bent and tilted away from the bilayer normal, a conformation that can accommodate the packing stress associated with curved, non-bilayer structures. nih.gov

The following table summarizes the pH-dependent polymorphic behavior of CHEMS:

| pH Condition | Protonation State of Carboxyl Group | Predominant Self-Assembled Structure | Effect on Membrane Stability |

|---|---|---|---|

| Neutral/Alkaline (pH > 5.8) | Deprotonated (Anionic) | Lamellar (Bilayer) | Stabilizes bilayer structures |

| Acidic (pH < 5.8) | Protonated (Neutral) | Inverted Hexagonal (HII) | Induces instability and promotes fusion |

Role of Carboxyl Group in Interfacial Interactions

The succinylation of cholesterol to form CHEMS introduces a carboxyl group, which is positioned at the lipid-water interface of a membrane. core.ac.uknih.gov This functional group plays a pivotal role in mediating the interfacial interactions of the molecule. In its deprotonated state at neutral pH, the negatively charged carboxyl group significantly increases the surface charge of the membrane. core.ac.uknih.gov

Self-Assembly Mechanisms in Aqueous Media

The amphipathic nature of this compound, with its rigid sterol core and flexible succinate (B1194679) linker terminating in a polar carboxyl group, dictates its self-assembly behavior in aqueous environments.

Formation of Bilayer Structures

In neutral and alkaline aqueous media, where the carboxyl group is deprotonated and thus charged, this compound readily self-assembles into closed bilayer structures. liposomes.ca This is a key distinction from its parent molecule, cholesterol, which forms monohydrate crystals in an aqueous environment. The ability of CHEMS to form lamellar structures, such as multilamellar vesicles (MLVs) and large unilamellar vesicles (LUVs), upon hydration is well-documented. liposomes.ca The electrostatic repulsion between the negatively charged headgroups, coupled with the hydrophobic effect driving the cholesterol moieties away from water, are the primary forces driving the formation and stabilization of these bilayer assemblies.

Micellization Properties and Critical Micelle Concentration in Research Solvents

For comparison, cholesterol itself has been reported to undergo self-association in aqueous solutions with a very low CMC in the range of 25 to 40 nM at 25°C. nih.govnih.gov It is important to note that the CMC is highly dependent on the structure of the surfactant, the solvent, temperature, and the presence of other solutes. wikipedia.org Given the structural similarity to cholesterol, it can be inferred that CHEMS would also exhibit a tendency to form micellar or other aggregate structures, but a definitive CMC value cannot be provided without direct experimental evidence.

Applications in Advanced Liposome and Lipid Nanoparticle Systems for Research

Design and Formulation of Liposomal Research Vehicles

The incorporation of CHEMS into liposomal bilayers enables the design of vesicles with tailored properties for specific research objectives, particularly those requiring controlled release of encapsulated materials.

The primary application of CHEMS in liposomal research is the construction of pH-sensitive vesicles. nih.gov These liposomes are designed to be stable at physiological pH (around 7.4) but rapidly destabilize and release their contents in more acidic environments, such as those found in endosomes (pH 5.0-6.5). nih.govmdpi.com This characteristic is pivotal for intracellular delivery studies.

The mechanism relies on the carboxylic acid group of CHEMS, which has a pKa of approximately 5.8. nih.govacs.org At neutral or alkaline pH, this group is deprotonated and negatively charged, contributing to the stability of the liposomal membrane, often in combination with a cone-shaped helper lipid like dioleoylphosphatidylethanolamine (DOPE). nih.govliposomes.ca Upon exposure to an acidic environment, the carboxyl group becomes protonated. nih.gov This neutralizes the charge and induces a conformational change in the CHEMS molecule, leading to the destabilization of the lipid bilayer and the subsequent release of the encapsulated cargo. researchgate.netmpg.de This transition from a stable lamellar phase to an unstable or fusogenic hexagonal phase is a key driver of the release mechanism. liposomes.caresearchgate.net

Research has demonstrated the distinct pH-dependent release profiles of CHEMS-containing liposomes. For instance, studies encapsulating cisplatin (B142131) showed a marked difference in release rates depending on the ambient pH. mdpi.com At pH 7.4, less than 40% of the drug was released over 24 hours. mdpi.com However, when the pH was lowered to 6.5, the release increased to approximately 65%, and at pH 5.5, it exceeded 80% within the same timeframe. mdpi.com This demonstrates a clear, pH-triggered release dynamic essential for research models of endosomal escape. mdpi.com

Table 1: pH-Dependent Release of Cisplatin from DOPE/CHEMS Liposomes

| pH | Cumulative Release (%) after 24 hours |

| 7.4 | < 40% |

| 6.5 | ~65% |

| 5.5 | > 80% |

This table illustrates the percentage of encapsulated cisplatin released from pH-sensitive liposomes at different pH values, based on data from in vitro studies. mdpi.com

Beyond its pH-sensitive function, CHEMS also serves as a highly effective membrane stabilizer, often superior to cholesterol. nih.govnih.gov It enhances the stability of liposomal membranes, such as those prepared with dipalmitoylphosphatidylcholine (DPPC). nih.govnih.gov This stabilizing effect is attributed to the ability of CHEMS to engage in both hydrogen bonding and electrostatic interactions with the polar headgroups of phospholipids (B1166683). nih.govnih.gov In contrast, cholesterol's stabilizing effect is primarily due to hydrogen bonding. nih.gov

Differential scanning calorimetry and calcein (B42510) release studies have confirmed that CHEMS is more effective than cholesterol at increasing the stability of DPPC membranes. nih.govnih.gov This enhanced stability is crucial during the preparation and storage of liposomes, preventing premature leakage of encapsulated contents and maintaining the structural integrity of the vesicles for research use. researchgate.netcaymanchem.com

CHEMS-containing liposomes are versatile carriers for a wide range of research materials, including both hydrophilic and lipophilic probes and biomolecules. mdpi.comprotocols.io The thin-film hydration method is a commonly employed technique for encapsulation. mdpi.comprotocols.io In this process, the lipids, including CHEMS, are dissolved in an organic solvent, which is then evaporated to form a thin lipid film. protocols.io

For encapsulating hydrophobic research probes, the molecule of interest is co-dissolved with the lipids in the initial organic solvent phase. protocols.io For hydrophilic biomolecules or fluorescent dyes (like fluorescein), they are dissolved in the aqueous buffer used to hydrate (B1144303) the lipid film. mdpi.comprotocols.io As the film hydrates, the lipids self-assemble into bilayers, forming vesicles that entrap the aqueous solution and the dissolved hydrophilic molecules within their core. protocols.io Subsequent steps like sonication or extrusion are often used to produce unilamellar vesicles of a defined size. mdpi.com This methodology allows for the efficient loading of various research agents into the liposomal core or bilayer, depending on their solubility. mdpi.com

Integration into Lipid Nanoparticle Architectures

The principles governing the use of CHEMS in liposomes extend to its integration into more complex lipid nanoparticle (LNP) systems designed for in vitro research.

The inclusion of cholesterol and its derivatives like CHEMS in LNP formulations can modulate the physical properties of the nanoparticle, which in turn affects its interaction with cells. nih.gov Cholesterol is known to fill gaps between lipids, rigidifying the membrane and making it more stable. nih.govresearchgate.net This increased rigidity can lead to improved cellular uptake. nih.gov

In the context of CHEMS, its negative charge at physiological pH can influence the nanoparticle's surface properties. More importantly, the pH-sensitive nature of CHEMS is designed to facilitate interactions within the cellular environment. mdpi.com The dominant pathway for nanoparticle entry into cells is endocytosis. nih.gov LNPs containing CHEMS are internalized into endosomes. mdpi.com The subsequent acidification of the endosomal compartment triggers the protonation of CHEMS, which is a critical step for the subsequent intracellular release. mdpi.comresearchgate.net Fluorescence microscopy has been used to confirm the enhanced cellular internalization of pH-sensitive liposomes containing CHEMS compared to free compounds in cancer cell lines like MDA-MB-231 and SK-OV-3. mdpi.com

The primary role of CHEMS in LNP architectures is to act as a trigger for endosomal release. researchgate.net After an LNP is taken up by a cell and trafficked into an endosome, the internal pH of the vesicle drops from neutral to acidic. mdpi.com This drop in pH is the specific stimulus that CHEMS is designed to respond to. nih.govresearchgate.net

As the CHEMS molecules within the LNP membrane become protonated, the nanoparticle structure is destabilized. mpg.deresearchgate.net This destabilization can promote the fusion of the LNP membrane with the endosomal membrane, allowing the encapsulated cargo to escape the endo-lysosomal pathway and enter the cytoplasm. researchgate.netnih.gov This mechanism is crucial for delivering functional biomolecules to their site of action within the cell, preventing their degradation by lysosomal enzymes. nih.gov By facilitating endosomal escape, CHEMS significantly enhances the efficacy of LNPs as intracellular delivery vehicles in research settings. nih.gov

Design of Amphiphilic Polymer Conjugates for Nanoparticles

Cholesteryl hemisuccinate (CHEMS) is frequently utilized as a hydrophobic anchor in the design of amphiphilic polymer conjugates for nanoparticle-based research systems. Its inherent biocompatibility and ability to integrate into lipid bilayers make it a valuable component for creating self-assembling nanostructures. nih.gov The hydroxyl group of the parent cholesterol molecule is esterified with succinic acid, providing a terminal carboxylic acid group that serves as a convenient point for conjugation to various hydrophilic polymers. nih.gov

In the construction of these conjugates, CHEMS is often attached to polymers to create amphiphilic molecules that can self-assemble in aqueous environments into core-shell nanoparticle structures. lp.edu.ua For instance, CHEMS has been conjugated to hydrophilic polymers like polyethylene (B3416737) glycol (PEG) and polyethylenimine (PEI). lp.edu.uamdpi.com In one such design, cholesterol was conjugated to both PEI and hyaluronic acid (HA) to produce C-PEI and C-HA, respectively. mdpi.comnih.gov These conjugates self-assembled to form a hydrophobic core capable of encapsulating hydrophobic agents, while the hydrophilic polymer segments form a stabilizing corona. mdpi.comnih.gov The cholesterol moiety acts as a guiding component, facilitating interaction with and integration into biological membranes, which can enhance the cellular uptake of the nanoparticle. nih.gov This strategy has been employed to create polyion complex nanoparticles for the co-delivery of hydrophobic drugs and hydrophilic nucleic acids. mdpi.comnih.gov

The synthesis of these conjugates typically involves standard chemical reactions. For example, cholesterol-modified hyaluronic acid (C-HA) can be synthesized through the formation of an amide bond between cholesteryl amine and the carboxylic acid groups of HA, often using coupling agents like EDC and sulfo-NHS. mdpi.com Similarly, cholesterol-modified polyethyleneimine (C-PEI) can be created via a nucleophilic substitution reaction between the amine groups of linear PEI and cholesteryl chloroformate. mdpi.com These synthetic methods allow for the creation of polymers where the cholesterol derivative is located at the polymer chain end, influencing the self-assembly and biological interaction of the resulting nanoparticles. nih.gov

Methodologies for Liposome (B1194612) and Nanoparticle Characterization

The incorporation of this compound (CHEMS) into liposome and lipid nanoparticle formulations significantly influences their physicochemical properties, particularly particle size and zeta potential. These parameters are critical for the stability and biological performance of the nanoparticles and are routinely measured using techniques like Dynamic Light Scattering (DLS) for size and Electrophoretic Light Scattering (ELS) for zeta potential. researchgate.netscienceopen.comhoriba.com

The carboxylic acid group of CHEMS imparts a negative charge to the surface of nanoparticles, especially at physiological or alkaline pH. researchgate.net This results in a negative zeta potential, which is a key indicator of colloidal stability; highly negative or positive values (typically beyond ±30 mV) suggest strong repulsive forces between particles, preventing aggregation. researchgate.netnih.gov Research has shown that liposomes prepared with CHEMS consistently exhibit a negative zeta potential. For example, vesicles prepared solely from CHEMS in a Tris-HCl buffer showed a mean zeta potential of approximately -73 mV, indicating a very stable system. nih.gov In another study, magnetoliposomes composed of dipalmitoylphosphatidylcholine (DPPC) and CHEMS had sizes around 100 nm. researchgate.net Formulations of 5-fluorouracil-loaded liposomes containing increasing amounts of CHEMS demonstrated a reduction in particle size, with all formulations having a negative surface charge. researchgate.net

The pH of the surrounding medium has a pronounced effect on CHEMS-containing nanoparticles due to the protonation state of the succinate (B1194679) headgroup. As the pH decreases towards the pKa of the carboxylic acid, the surface charge is neutralized, which can lead to changes in particle size and stability. This pH-sensitivity is a key feature exploited in drug delivery research. researchgate.net For instance, the zeta potential of liposomes composed of hydrogenated soy phosphatidylcholine (HSPC) and CHEMS was measured to be negative, contributing to their stability. scienceopen.com

The table below summarizes findings from various research studies on the particle size and zeta potential of formulations containing CHEMS.

| Formulation Components | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Clarithromycin-CHEMS Ion Pair Liposomes | 71.89 ± 2.6 | - | -9.91 ± 0.82 | researchgate.net |

| CHEMS vesicles in Tris-HCl buffer | 74.1 | - | ~ -73 | nih.gov |

| 5-FU Liposomes (DPPC/CHEMS) | 134 - 166 | < 0.3 | Negative | researchgate.net |

| 111In-labeled Liposomes (HSPC/CHEMS/PEG) | 88 - 102 | < 0.2 | Negative | scienceopen.com |

| Nifedipine Nanocapsules (PCL/PF68) | 179.9 | - | -32.7 | science.gov |

Entrapment efficiency (EE) is a critical quality attribute for liposomal and nanoparticle systems, quantifying the percentage of a substance that is successfully encapsulated within the vesicles relative to the total amount used in the formulation. The inclusion of this compound (CHEMS) can influence the EE by altering the properties of the lipid bilayer.

Methodologies for determining EE typically involve separating the unencapsulated ("free") substance from the nanoparticles. This can be achieved through various techniques such as dialysis, gel filtration chromatography (e.g., using Sephadex), or centrifugation. Once separated, the amount of encapsulated substance is quantified, often by lysing the vesicles with a detergent or solvent and then using an appropriate analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The EE is then calculated using the formula:

EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Several studies have reported the entrapment efficiencies for various agents in CHEMS-containing formulations. Vesicles prepared from CHEMS alone for the encapsulation of calcein, a fluorescent marker, demonstrated an entrapment efficiency of 37 ± 2.36%. nih.gov In a different study, liposomes formulated with a clarithromycin-CHEMS ion pair achieved a high encapsulation efficiency of 95.1 ± 1.5%. researchgate.net The composition of the liposome, including the ratios of phospholipids and cholesterol derivatives like CHEMS, plays a crucial role in determining how much of a therapeutic or diagnostic agent can be successfully loaded. nih.gov For example, in the development of theranostic pH-sensitive liposomes, calcein was encapsulated with comparable efficiency across four different formulations containing either cholesterol or CHEMS. scienceopen.com

The table below presents data on entrapment efficiency from research studies involving CHEMS-based nanoparticles.

| Encapsulated Agent | Nanoparticle Composition | Entrapment Efficiency (%) | Reference |

| Calcein | CHEMS only | 37 ± 2.36 | nih.gov |

| Clarithromycin | Phospholipid/CHEMS Ion Pair | 95.1 ± 1.5 | researchgate.net |

| Mitomycin C | SPC/PLA | 94.8 | science.gov |

| Calcein | HSPC/CHEMS/PEG | Comparable to cholesterol-based formulas | scienceopen.com |

In vitro release studies are essential for characterizing the performance of drug delivery systems, providing insights into the rate and mechanism of cargo release from nanoparticles. wisdomlib.org For formulations containing this compound (CHEMS), these studies are particularly important for evaluating their pH-sensitive properties. The release mechanism is often triggered by a decrease in pH, which neutralizes the negatively charged carboxyl group of CHEMS, leading to destabilization of the lipid bilayer and subsequent release of the encapsulated contents. researchgate.netliposomes.ca

The methodology for these studies often employs a dialysis bag method or a sample-and-separate technique. nih.govsci-hub.se In a typical setup, the nanoparticle formulation is placed in a dialysis membrane with a specific molecular weight cut-off, which is then submerged in a release medium (e.g., phosphate-buffered saline) at a controlled temperature (e.g., 37°C). nih.gov The release medium is stirred continuously, and samples are withdrawn at predetermined time intervals to be analyzed for the concentration of the released agent. nih.gov To investigate pH-sensitivity, parallel experiments are run using release media at different pH values, such as physiological pH (7.4) and an acidic pH (e.g., 5.0-5.5) representative of endosomal or tumor microenvironments. researchgate.netscienceopen.com

The results of these studies are often plotted as the cumulative percentage of drug released over time. CHEMS-containing liposomes typically exhibit excellent stability and minimal leakage at neutral pH, while showing rapid and significant release upon acidification. nih.gov For instance, calcein-loaded CHEMS vesicles were stable at pH 7.4 but underwent rapid destabilization and release when the pH was lowered. nih.gov Similarly, pH-sensitive liposomes containing CHEMS and doxorubicin (B1662922) demonstrated significantly faster drug release at pH 5.5 compared to pH 7.4. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate the underlying release mechanism, which is often diffusion-based. nih.govresearchgate.net

The following table summarizes findings from in vitro release studies of CHEMS-containing vesicular systems.

| Encapsulated Agent | Formulation | Release Condition | Key Finding | Reference |

| Calcein | CHEMS vesicles | pH 7.4 vs. acidic pH | Stable at pH 7.4; rapid release upon acidification. | nih.gov |

| Calcein | HSPC/CHEMS/PEG Liposomes | pH 5.0 vs. pH 7.4 | Significantly higher leakage at pH 5.0 compared to pH 7.4. | scienceopen.com |

| Doxorubicin | pH-sensitive liposomes | pH 5.5 vs. pH 7.4 | Faster drug release at acidic pH. | - |

| Calcein | DOPE/CHEMS Liposomes | Presence of serum | Serum proteins can influence the release of encapsulated material. | nih.gov |

Interactions with Biological Macromolecules and Cellular Components in Model Systems

Membrane Protein Solubilization and Reconstitution

The extraction and stabilization of integral membrane proteins from their native lipid bilayer are critical steps for their biochemical and structural characterization. CHS plays a significant, albeit often supportive, role in this process.

While CHS can self-assemble and exhibits detergent-like properties, it is not typically employed as the primary solubilizing agent for extracting membrane proteins. Instead, its efficacy is most pronounced when used as an additive in conjunction with conventional detergents. Many eukaryotic membrane proteins, particularly G-protein coupled receptors (GPCRs), depend on a cholesterol-rich environment to maintain their structural and functional integrity. moleculardimensions.comnih.gov

CHS serves as a cholesterol mimic in these contexts, and it is frequently incorporated into detergent solutions to create a more native-like environment for the solubilized protein. peakproteins.com It is commonly used in mixtures with detergents such as n-dodecyl-β-D-maltopyranoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG). moleculardimensions.compeakproteins.com The use of pre-made mixtures of DDM-CHS or LMNG-CHS is a common practice that enhances reproducibility in experiments. moleculardimensions.com The incorporation of CHS into detergent micelles is crucial for preserving the folded and active state of many cholesterol-dependent proteins during purification. nih.gov

Table 1: Common Detergent Mixtures Incorporating Cholesteryl Hemisuccinate (CHS)

| Primary Detergent | Abbreviation | Typical Use with CHS |

| n-dodecyl-β-D-maltopyranoside | DDM | Co-solubilization to stabilize cholesterol-dependent proteins. moleculardimensions.compeakproteins.com |

| Lauryl Maltose Neopentyl Glycol | LMNG | Used with CHS for stabilizing fragile membrane proteins, such as GPCRs. moleculardimensions.com |

A primary application of CHS in membrane protein biochemistry is its ability to stabilize the structure and function of purified proteins. Many membrane proteins are inherently unstable once removed from the lipid bilayer, and the detergent micelles used for solubilization can be a harsh, denaturing environment. mdpi.com The addition of CHS to detergent micelles helps to mitigate these destabilizing effects.

Research has demonstrated that CHS significantly enhances the thermal stability of various membrane proteins. pnas.org For instance, studies on the NOP receptor (ORL-1), an opioid GPCR, found that CHS was the most effective sterol at increasing the receptor's thermal stability in a mixed micelle environment. nih.gov This stabilizing effect is attributed to two main factors: CHS helps to create a more native-like, bicelle-like architecture within the detergent micelle, and it can engage in specific, stabilizing interactions with the protein itself. nih.gov For many GPCRs and other eukaryotic membrane proteins, the presence of CHS is critical for maintaining stability and preventing denaturation over the course of purification and characterization. researchgate.net

The lipidic cubic phase (LCP) is a membrane-mimetic matrix that has proven highly successful for the crystallization of challenging membrane proteins, including GPCRs. nih.govusc.edu This method involves reconstituting the purified protein from a detergent solution into the LCP, which is a viscous, gel-like mesophase composed of lipids (commonly monoolein) and water. psi.chnih.gov The LCP provides a more native-like, bilayered environment that stabilizes the protein and facilitates the formation of well-ordered crystals. usc.edunih.gov

This compound is often used as a cholesterol substitute in these structural biology applications. researchgate.net The presence of cholesterol or an analog like CHS can be crucial for successful crystallization in LCP, as it can improve crystal growth and quality. nih.gov Because many GPCR structures are determined by crystallization in LCP containing CHS, it has become a standard component in the structural biologist's toolkit for this class of proteins. researchgate.net The protonated form of CHS, in particular, has been suggested to be a faithful mimic of cholesterol for membrane protein crystallization purposes. nih.gov

Beyond general stabilization, CHS can specifically modulate the conformation and stability of membrane proteins. As a cholesterol analog, it can influence the protein's structural dynamics. Dynamic single-molecule force spectroscopy studies on the human β2-adrenergic receptor (β2AR) revealed that CHS considerably increased the kinetic, energetic, and mechanical stability of nearly all of the receptor's structural segments. pnas.org

These findings indicate that CHS can alter the structure-function relationship of the receptor. pnas.org The stabilizing effect is not uniform across the entire protein; for example, in the β2AR, the core segment containing the ligand-binding site was not significantly affected by CHS, whereas other regions were markedly stabilized. pnas.org The ability of CHS to induce a more stable protein conformation is a key reason for its widespread use in biophysical studies and structural determination efforts for sensitive membrane proteins like GPCRs. nih.govresearchgate.net

Modulation of Receptor and Enzyme Activity in Isolated Systems

In purified, reconstituted systems, CHS not only provides structural stability but can also directly influence the biochemical activity of receptors and enzymes.

G-protein coupled receptors (GPCRs) are a major class of membrane proteins whose function is often modulated by the surrounding lipid environment, particularly by cholesterol. nih.gov In experimental systems, CHS is frequently used to replicate the effects of cholesterol. pnas.org

The presence of CHS has been shown to be critical for maintaining the stability and function of numerous GPCRs. nih.govnih.gov It can enhance the thermal stability of receptors and is often a required component for successful crystallization and structure determination. pnas.orgccmb.res.in Studies on the β2-adrenergic receptor, for example, show that CHS enhances its thermal stability. pnas.org For the NOP receptor, the addition of CHS to DDM detergent micelles led to a significant increase in the receptor's melting temperature (Tm), indicating enhanced thermostability. nih.gov This stabilization is crucial for preserving the receptor's ability to bind ligands and interact with signaling partners. The effect of CHS can be concentration-dependent, with studies on the NOP receptor showing a maximal increase in stability at a CHS:DDM ratio of approximately 0.1. nih.gov

Furthermore, CHS can influence the conformational state of the receptor. By increasing the kinetic and energetic stability of specific structural segments, CHS can modulate the receptor's functional landscape. pnas.org This allosteric modulation by cholesterol and its analogs can affect ligand binding and receptor activation, highlighting the intimate relationship between the lipid environment and GPCR function. mdpi.comresearchgate.net

Table 2: Reported Effects of CHS on GPCR Stability

| GPCR Example | Experimental System | Observed Effect of CHS |

| Human β2-adrenergic receptor (β2AR) | Dynamic Single-Molecule Force Spectroscopy | Increased kinetic, energetic, and mechanical stability of most structural segments. pnas.org |

| NOP receptor (ORL-1) | Detergent Micelles (DDM) | Increased thermal stability (Tm); maximal effect at ~0.1 CHS:DDM ratio. nih.gov |

Effects on ATPase Activity and Transport Proteins

This compound has been shown to exert considerable influence on the activity of ATP-dependent proteins. Studies on P-glycoprotein (Pgp), an ABC transporter, indicate that CHS can greatly stabilize the protein's basal ATPase activity. nih.govacs.org In detergent-solubilized Pgp, the presence of CHS extended the half-life of its ATPase activity from one hour to thirty days. frontiersin.org Furthermore, CHS and cholesterol substantially decrease the EC50 value for verapamil-stimulated ATPase activity in Pgp, potentially by maintaining the integrity of drug-binding sites. frontiersin.org High concentrations of CHS (>15%) can significantly increase the basal ATPase activity, which may be due to CHS binding to the drug-binding site as a substrate or an activator. frontiersin.org

The heterodimeric ABC sterol transporter, ABCG5/G8, also shows altered activity in the presence of CHS. Research demonstrates that CHS can significantly stimulate the ABCG5/G8-mediated hydrolysis of ATP. researchgate.net In one study, the specific ATPase activity of ABCG5/G8 increased from a basal level of 160 ± 15 nmol/min/mg to 565 ± 30 nmol/min/mg in the presence of CHS. researchgate.net Additionally, early research has documented the interactions of CHS with Ca2+-Mg2+ ATPase. acs.org

Interactions with Ion Channels, e.g., GIRK2 Channels

CHS plays a critical role in modulating the function of G protein-gated inwardly rectifying potassium (GIRK) channels, which are vital for controlling cellular excitability in the brain and heart. biorxiv.org Cryo-electron microscopy (cryo-EM) studies have successfully resolved the structure of the GIRK2 channel in a complex with CHS and phosphatidylinositol 4,5-bisphosphate (PIP2). frontiersin.orgnih.govresearchgate.net These structures reveal that CHS binds to lipid-facing hydrophobic pockets within the transmembrane domain, near the binding site for PIP2. biorxiv.orgpdbj.org

The binding of CHS has a direct functional consequence on channel gating. frontiersin.org Molecular dynamics simulations based on the cryo-EM structure demonstrated that CHS binding facilitates the opening of the GIRK2 channel. frontiersin.orgnih.gov This is evidenced by a dramatic increase in potassium ion permeation events. frontiersin.org

| GIRK2 Channel State | K+ Ion Permeation Events (during simulation) | Reference |

|---|---|---|

| Apo (no ligands) | 0 | frontiersin.org |

| Bound to PIP2 only | 2 | frontiersin.org |

| Bound to PIP2 and CHS | 43 | frontiersin.org |

This potentiation of channel activity is believed to occur because CHS stabilizes the interaction of PIP2 with the channel, which in turn promotes the engagement of the cytoplasmic domain with the transmembrane region, favoring an open state. frontiersin.orgpdbj.org

Modulation of Multidrug Resistance-Associated Proteins

Multidrug resistance-associated proteins (MRPs) are a family of transporters, many of which are involved in drug resistance in tumors. nih.gov this compound has been shown to modulate the function of P-glycoprotein (Pgp, ABCB1), a key multidrug resistance transporter. nih.govacs.org

The interaction with CHS leads to a significant stabilization of Pgp's structure and function. nih.govfrontiersin.org Specifically, CHS altered the thermal unfolding of Pgp and greatly stabilized its basal ATPase activity. nih.govacs.orgresearchgate.net This stabilizing effect is not a general property of all sterols, suggesting a specific interaction. nih.govacs.org The influence of CHS on drug-stimulated ATP hydrolysis and drug transport is highly dependent on the phospholipid composition of the membrane, indicating that the basal and transport-related cycles of Pgp are regulated differently by the lipid environment. nih.govresearchgate.net

Sterol-Protein Interaction Motifs and Binding Sites

The interaction of sterols with membrane proteins is often mediated by specific amino acid sequences and structural motifs. CHS, as a cholesterol analog, is instrumental in the study of these sites.

Cholesterol Recognition Amino Acid Consensus (CRAC/CARC) Motif Interactions

Specific linear amino acid sequences have been identified as consensus motifs for cholesterol binding. The Cholesterol Recognition Amino Acid Consensus (CRAC) motif is defined by the sequence (L/V)-X1–5-Y-X1–5-(K/R) and is typically found on transmembrane segments interacting with the inner leaflet of the membrane. nih.govnih.govmdpi.com A mirrored version, known as the CARC motif, has the sequence (K/R)-X1–5-(Y/F)-X1–5-(L/V) and shows a preference for the outer membrane leaflet. nih.govmdpi.comnih.gov

While these motifs are defined by their interaction with cholesterol, it has been proposed that sterols in general may interact with proteins via these sites. For instance, it is suggested that sterols might modulate the structure and function of P-glycoprotein by binding to putative CRAC/CARC motifs located within its transmembrane domains. nih.govacs.org The key aromatic residue (Tyrosine or Phenylalanine) in these motifs is often critical for the interaction. mdpi.com

Ligand Binding Site Modulation

CHS can modulate the ligand-binding properties of transport proteins. In studies of P-glycoprotein, it is suggested that CHS may support the functional integrity of the drug-binding sites or potentially bind directly to the large binding cavity as a substrate or activator. frontiersin.orgnih.gov Cryo-EM studies have shown cholesterol binding to grooves on the surface of Pgp's transmembrane domains, and it is hypothesized that CHS might act similarly to stabilize a conformation that has a high affinity for substrates like verapamil. frontiersin.org

CHS has also been integral to understanding ligand binding in other transporters. A crystal structure of the human serotonin (B10506) transporter (SERT) was solved with bound CHS, which helped to identify a conserved cholesterol-binding site (CHOL1). nih.gov Subsequent studies showed that the occupation of this site by cholesterol stabilizes the outward-facing conformation of the transporter, thereby affecting substrate affinity, transport velocity, and ligand potency. nih.gov

Effects on Subcellular Organelles in Cell Models

While the incorporation of CHS into cellular membranes suggests it could influence organelle function, direct research on its specific effects on subcellular organelles is limited. However, some studies have documented its broader cellular effects. This compound has been reported to possess hepatoprotective and anticancer activity. medchemexpress.com It has been shown to prevent acetaminophen-induced hepatic apoptosis and necrosis in mouse models, processes in which organelles like mitochondria play a central role. medchemexpress.com

Mitochondrial Membrane Depolarization and Permeability Transition

This compound has been demonstrated to induce mitochondrial membrane depolarization in certain cancer cell lines. In a study utilizing human promyelocytic leukemia HL-60 cells, CS was shown to trigger a loss of mitochondrial membrane potential. This depolarization is a key event in the intrinsic pathway of apoptosis. nih.gov

Interestingly, the mechanism by which CS induces this depolarization appears to be distinct from the classical mitochondrial permeability transition pore (mPTP) opening. The mPTP is a high-conductance channel in the inner mitochondrial membrane, and its opening leads to depolarization. However, the effects of CS on mitochondrial membrane potential were not inhibited by cyclosporin (B1163) A, a known inhibitor of the mPTP. nih.gov This suggests that CS initiates mitochondrial dysfunction through a cyclosporin A-insensitive mechanism, pointing towards alternative pathways for inducing membrane depolarization.

The following table summarizes the key findings regarding the effect of this compound on mitochondrial membrane potential in HL-60 cells.

| Experimental Condition | Observation | Implication |

| Treatment with this compound (CS) | Induction of mitochondrial membrane depolarization | Initiation of the intrinsic apoptotic pathway |

| Co-treatment with CS and Cyclosporin A | No inhibition of mitochondrial membrane depolarization | CS-induced depolarization is independent of the classical mitochondrial permeability transition pore |

Role in Cytochrome c Release from Mitochondria

A critical consequence of mitochondrial outer membrane permeabilization is the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol. This compound has been shown to be a potent inducer of cytochrome c release from the mitochondria in HL-60 leukemia cells. nih.gov The release of cytochrome c is a pivotal step in the activation of the caspase cascade, which executes the apoptotic program.

The mechanism underlying CS-induced cytochrome c release is linked to the activation of pro-apoptotic proteins from the Bcl-2 family. Specifically, treatment with CS was found to initiate the cleavage of Bid, a BH3-only protein. The truncated form of Bid (tBid) then promotes the translocation of Bax, another pro-apoptotic Bcl-2 family member, from the cytosol to the mitochondria. nih.gov The insertion of Bax into the outer mitochondrial membrane is a key event that leads to the formation of pores and the subsequent release of cytochrome c.

The process of CS-induced cytochrome c release in HL-60 cells can be summarized in the following table.

| Step | Molecular Event | Consequence |

| 1 | Treatment with this compound (CS) | Initiation of apoptotic signaling |

| 2 | Cleavage of Bid to tBid | Activation of a pro-apoptotic Bcl-2 family member |

| 3 | Translocation of Bax to the mitochondria | Bax insertion into the outer mitochondrial membrane |

| 4 | Release of cytochrome c from the intermembrane space | Activation of the caspase cascade and apoptosis |

Impact on Endoplasmic Reticulum Functionality

The direct impact of this compound on the functionality of the endoplasmic reticulum (ER) is an area that requires more specific investigation. However, the broader context of how cholesterol and its derivatives can influence ER stress provides some potential insights. The ER is a critical organelle for protein folding and calcium homeostasis. Perturbations in these functions can lead to a condition known as ER stress, which can ultimately trigger apoptosis.

While direct studies on this compound's effect on the ER are limited, research on other cholesterol-related compounds and cancer cell lines suggests a possible link. For instance, some cytotoxic sigma-2 ligands have been shown to induce cancer cell death via cholesterol-induced ER stress. nih.gov This raises the possibility that this compound, as a cholesterol derivative, could potentially modulate ER function. The accumulation of free cholesterol in the ER membrane can disrupt its normal functions and trigger the unfolded protein response (UPR), a signaling pathway activated by ER stress. nih.gov

Further research is necessary to specifically elucidate the effects of this compound on ER calcium stores, protein folding capacity, and the activation of the UPR in various cell models.

Mechanistic Investigations of Cellular and Molecular Effects

Signaling Pathway Modulation in Cell Lines

The impact of cholesteryl hemisuccinate on intracellular signaling cascades is a key area of investigation. Its effects on pathways governing apoptosis, or programmed cell death, have been noted, particularly concerning protein phosphorylation, enzyme activation, and substrate cleavage.

Activation of Caspase Cascades

The activation of caspase cascades is a hallmark of apoptosis. While certain cholesterol derivatives, such as 25-hydroxycholesterol, have been shown to induce apoptosis through a caspase-dependent pathway, specific studies demonstrating the direct activation of caspase cascades by this compound are not detailed in the provided search results. nih.gov The general mechanism involves the activation of initiator caspases (like caspase-8 or -9) which then activate executioner caspases (like caspase-3) that carry out the process of cell death. nih.govnih.gov

Cleavage of Bid Protein

The Bid protein, a member of the Bcl-2 family, serves as a critical link between the extrinsic death receptor pathway and the intrinsic mitochondrial pathway of apoptosis. nih.govmanchester.ac.uk Upon activation, initiator caspases like caspase-8 cleave Bid into a truncated form, tBid. nih.gov This truncated protein then translocates to the mitochondria to induce the release of pro-apoptotic factors. nih.gov However, specific studies directly implicating this compound in triggering the cleavage of the Bid protein have not been identified in the reviewed scientific literature.

DNA Replication and Repair Interference (Mechanistic Studies)

This compound has demonstrated notable inhibitory effects on key enzymes involved in DNA replication and maintenance, suggesting a distinct mechanism of action that interferes with genetic processes.

Inhibition of DNA Polymerase

This compound has been identified as a selective and potent inhibitor of mammalian DNA polymerases of the X family. nih.gov In vitro studies have shown strong inhibition of DNA polymerase β (pol β), DNA polymerase λ (pol λ), and terminal deoxynucleotidyltransferase (TdT), with IC50 values of 2.9 µM, 6.3 µM, and 6.5 µM, respectively. nih.gov

The compound shows moderate suppression of other mammalian DNA polymerase families, including Family A (pol γ), Family B (pols α, δ, and ε), and Family Y (pols ι, η, and κ). nih.gov The hemisuccinate group attached to the cholesterol molecule is believed to be crucial for this inhibitory activity, as related cholesterol compounds without this group did not show similar effects. nih.gov Mechanistic studies using surface plasmon resonance have indicated that this compound selectively binds to the C-terminal 31 kDa domain of pol β and pol λ. nih.gov

| Enzyme (Family) | IC50 Value (µM) | Reference |

|---|---|---|

| DNA polymerase β (Family X) | 2.9 | nih.gov |

| DNA polymerase λ (Family X) | 6.3 | nih.gov |

| Terminal deoxynucleotidyltransferase (TdT) (Family X) | 6.5 | nih.gov |

| DNA polymerase α, δ, ε (Family B) | 89.2 - 98.0 | nih.gov |

| DNA polymerase γ (Family A) | 131 | nih.gov |

| DNA polymerase ι, η, κ (Family Y) | 120 - 125 | nih.gov |

Inhibition of DNA Topoisomerase

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription. wikipedia.orgbiorxiv.org this compound has been shown to inhibit the activity of human DNA topoisomerase II. nih.gov The concentration required for 50% inhibition (IC50) of this enzyme was found to be 120 µM. nih.gov This inhibitory action on topoisomerase II, which is critical for untangling DNA, represents another mechanism by which this compound can interfere with cell proliferation. wikipedia.orgnih.gov

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Human DNA topoisomerase II | 120 | nih.gov |

Interplay with Other Lipids and Sterols

This compound (CHEMS) is an acidic cholesterol ester whose interactions within a lipid bilayer are profoundly influenced by its molecular environment, including the presence of other lipids and its own ionization state. Its interplay with phospholipids (B1166683) like phosphatidylethanolamine (B1630911) and its comparative behavior with cholesterol and its analogs are critical to understanding its function in biological and model membrane systems.

Synergistic Effects with Phosphatidylethanolamine

CHEMS is frequently combined with phosphatidylethanolamines (PE), such as dioleoylphosphatidylethanolamine (DOPE), to create pH-sensitive liposomes. liposomes.canih.gov The interaction between CHEMS and PE is a classic example of environmentally triggered synergism, where the combined system exhibits properties that are highly dependent on the ambient pH. This behavior is rooted in the distinct phase preferences of PE and the pH-dependent ionization state of CHEMS.

At neutral or alkaline pH, the carboxylic acid group of CHEMS is deprotonated, rendering the molecule anionic. In this state, CHEMS effectively stabilizes PE, a lipid that naturally prefers to form a non-bilayer, inverted hexagonal (HII) phase, into a stable lamellar (bilayer) structure. liposomes.canih.gov This stabilization is significant; the inclusion of 8 mol% CHEMS can increase the lamellar-to-hexagonal phase transition temperature of transesterified egg phosphatidylethanolamine (TPE) by 11°C. nih.gov When CHEMS concentration exceeds 20 mol%, it can form stable bilayer vesicles with PE. nih.gov

The synergistic relationship becomes evident under acidic conditions (pH below ~5.5). nih.gov As the pH decreases, the carboxyl group of CHEMS becomes protonated, neutralizing its charge. This protonation eliminates the stabilizing effect CHEMS exerts on the PE bilayer. liposomes.ca More than just a loss of stabilization, the neutral CHEMS molecule actively promotes the formation of the HII phase, synergizing with PE's intrinsic preference. liposomes.canih.gov This transition from a stable lamellar phase to an unstable, fusogenic hexagonal phase is the mechanistic basis for the pH-sensitivity of CHEMS/PE vesicles. researchgate.net The potency of this effect is notable: 25 mol% of protonated CHEMS can lower the lamellar-HII phase transition temperature of egg PE by 30°C, a more pronounced effect than that observed with 50 mol% cholesterol, which only induces a 10–20°C reduction. liposomes.ca

Table 1: pH-Dependent Synergistic Effects of CHEMS and Phosphatidylethanolamine (PE)

| Condition (pH) | CHEMS Form | Effect on PE | Resulting Membrane Structure | Functional Consequence |

|---|---|---|---|---|

| Neutral / Alkaline (e.g., pH 7.4) | Anionic (Deprotonated) | Stabilizes bilayer structure | Stable Lamellar (Bilayer) Phase | Membrane stabilization, vesicle integrity |

| Acidic (e.g., pH < 5.5) | Neutral (Protonated) | Promotes non-bilayer structure | Inverted Hexagonal (HII) Phase | Membrane destabilization, fusion |

Comparative Studies with Other Cholesterol Esters and Analogs

The structural and functional effects of CHEMS on lipid membranes are often evaluated by comparing it to its parent molecule, cholesterol. While structurally similar, the addition of the hemisuccinate moiety introduces significant differences in its interactions and properties.

Molecular dynamics simulations reveal that the protonated (neutral) form of CHEMS is a relatively faithful mimic of cholesterol in terms of its ability to order the acyl chains of phospholipids in a bilayer. cas.cznih.gov This ordering effect is a hallmark of cholesterol's function in membranes. However, the deprotonated (anionic) form of CHEMS is significantly less effective at inducing membrane order compared to both cholesterol and protonated CHEMS. cas.cznih.gov

Experimental studies using fluorescence techniques in 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers show that CHEMS is less effective than cholesterol at reducing the mobility of lipid acyl chains and decreasing hydration at the membrane's interface. nih.gov In contrast, within 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers, CHEMS and cholesterol demonstrate equal efficacy in reducing acyl chain mobility. nih.gov These findings highlight that the comparative effects are dependent on the specific phospholipid environment.

A key difference is the impact on surface properties. The carboxyl group of CHEMS introduces a negative charge at the membrane-water interface, increasing the interfacial surface charge, a property not shared by cholesterol. nih.gov Furthermore, the succinylation pushes the sterol ring deeper into the bilayer relative to the position of cholesterol. nih.gov Studies in lipid nanodiscs have also shown that while CHEMS does increase lipid order, the effect is weaker than that of cholesterol. researchgate.netacs.org In these systems, CHEMS was observed to accumulate near scaffold proteins, whereas cholesterol distributed uniformly, indicating that CHEMS is not an equivalent substitute for cholesterol in all contexts. researchgate.netacs.org

Table 2: Comparison of CHEMS and Cholesterol Effects on Lipid Bilayers

| Property | Cholesterol | This compound (CHEMS) | Reference |

|---|---|---|---|

| Membrane Ordering | Strong ordering effect | Protonated form has a strong ordering effect; deprotonated form has a weaker effect. | cas.cznih.gov |

| Acyl Chain Mobility (in POPC) | Strongly reduces mobility | Less effective at reducing mobility | nih.gov |

| Interfacial Hydration | Decreases hydration | Less effective at decreasing hydration | nih.gov |

| Interfacial Surface Charge | No significant effect | Increases negative surface charge | nih.gov |

| Distribution in Nanodiscs | Uniform distribution | Accumulates near scaffold proteins | researchgate.netacs.org |

Differential Effects of Protonated vs. Deprotonated Forms on Biological Systems

The biological and biophysical effects of CHEMS are fundamentally dictated by the protonation state of its terminal carboxyl group, which has a pKa that can be influenced by the membrane composition. researchgate.net This pH-dependent switch between the deprotonated (anionic) and protonated (neutral) forms allows CHEMS to act as a molecular sensor for acidity, profoundly altering membrane structure and stability.

Deprotonated (Anionic) CHEMS: At neutral or alkaline pH, CHEMS exists in its anionic form. This charged state favors the formation and stabilization of lamellar bilayers, both when CHEMS is the sole lipid component and when it is mixed with other lipids like PE. liposomes.canih.gov The stabilizing mechanism is thought to involve electrostatic repulsion between the negatively charged headgroups, which prevents the close lipid packing required for the transition to non-bilayer phases. researchgate.net However, its ability to order membrane lipids in this state is significantly weaker than that of cholesterol. cas.cz

Protonated (Neutral) CHEMS: In an acidic environment, the carboxyl group becomes protonated, and the CHEMS molecule becomes electrically neutral. This charge neutralization leads to a dramatic shift in its biophysical properties. Protonated CHEMS loses its ability to stabilize bilayers; instead, it shows a preference for forming the inverted hexagonal (HII) phase. liposomes.caresearchgate.net Freeze-fracture electron microscopy has shown that large unilamellar vesicles composed solely of CHEMS undergo fusion and form HII phase structures when the pH drops below 4.3. liposomes.canih.gov This intrinsic preference for a non-bilayer structure is the driving force behind the fusogenic properties of CHEMS-containing liposomes at low pH. nih.gov In this neutral state, CHEMS is a much better mimic of cholesterol's membrane-ordering capabilities. nih.gov

The transition between these two states is the critical feature harnessed in applications such as pH-sensitive drug delivery systems, where liposomes remain stable in the bloodstream (pH 7.4) but become destabilized and release their contents in the acidic environment of endosomes or tumors. mpg.demdpi.com

Table 3: Comparison of Protonated and Deprotonated CHEMS Properties

| Property | Deprotonated (Anionic) CHEMS | Protonated (Neutral) CHEMS | Reference |

|---|---|---|---|

| Effective pH Range | Neutral to Alkaline (e.g., > 6.0) | Acidic (e.g., < 5.5) | nih.govresearchgate.net |

| Molecular Charge | Negative | Neutral | researchgate.net |

| Preferred Lipid Phase | Lamellar (Bilayer) | Inverted Hexagonal (HII) | liposomes.canih.gov |

| Effect on Membrane Stability | Stabilizing | Destabilizing / Fusogenic | liposomes.caresearchgate.net |

| Cholesterol Mimicry | Poor (weaker ordering effect) | Good (strong ordering effect) | cas.cznih.gov |

Advanced Methodological Approaches in Cholesteryl Hemisuccinate Research

Spectroscopic Techniques

Spectroscopic methods are pivotal in understanding the molecular interactions and the resulting physical changes in membranes containing CHEMS. These techniques provide data on membrane stability, molecular interactions, and lipid organization.

Differential Scanning Calorimetry (DSC) for Membrane Stability

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermotropic phase behavior of lipid bilayers. It measures the heat difference between a sample and a reference as a function of temperature, providing information on phase transition temperatures (Tm) and the enthalpy (ΔH) of these transitions. The incorporation of molecules like CHEMS into a lipid membrane, such as one composed of dipalmitoylphosphatidylcholine (DPPC), alters these parameters, offering insights into membrane stability.

Research has shown that both CHEMS and its parent compound, cholesterol, influence the phase transition of DPPC liposomes. In pure DPPC bilayers, a sharp main phase transition from the gel phase to the liquid-crystalline phase is observed. The inclusion of cholesterol is known to broaden this transition and eventually eliminate it at higher concentrations, indicating an increase in membrane fluidity in the gel state and a decrease in the liquid-crystalline state.

Studies comparing CHEMS and cholesterol have demonstrated that CHEMS is also highly effective in modulating membrane stability. DSC analysis has revealed that CHEMS, much like cholesterol, can decrease the main transition temperature and markedly reduce the enthalpy of the transition in DPPC membranes. A lower enthalpy change suggests a decrease in the cooperativity of the lipid molecules during the phase transition, which is indicative of increased membrane stability. In some contexts, CHEMS has been found to be even more effective than cholesterol in reducing the ΔH of the DPPC membrane, suggesting a potent stabilizing effect.

Table 1: Effect of Cholesterol on the Main Phase Transition of DPPC Liposomes

| Cholesterol (mol%) | Transition Temperature (Tm) (°C) | Enthalpy Change (ΔH) (kcal/mol) |

| 0 | 41.5 | 8.7 |

| 5 | 41.2 | 7.6 |

| 10 | 40.8 | 6.1 |

| 20 | - | 3.5 |

| 33.3 | - | 0 |

Note: This table presents illustrative data based on typical findings in the literature. The exact values can vary based on experimental conditions.

Fourier Transform Infrared Spectroscopy (FT-IR) for Interaction Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a technique that probes the vibrational modes of molecules. In the context of CHEMS research, FT-IR is instrumental in elucidating the specific molecular interactions between CHEMS and phospholipids (B1166683) within a membrane. By analyzing the shifts in the absorption bands of specific functional groups, researchers can deduce the nature of these interactions.

The interaction of cholesterol with DPPC has been well-characterized. Cholesterol's hydroxyl group can form a hydrogen bond with the ester carbonyl group of the phospholipid. This interaction leads to a shift in the C=O stretching vibration band in the FT-IR spectrum. Furthermore, cholesterol's presence affects the phosphate (B84403) (PO2-) group of the phospholipid headgroup.

For cholesteryl hemisuccinate, the presence of the succinate (B1194679) moiety introduces a carboxyl group, which can participate in both hydrogen bonding and electrostatic interactions. FT-IR studies have suggested that CHEMS interacts with the polar headgroup of DPPC through this dual mechanism. The hydrogen bonding likely occurs between the carboxyl group of CHEMS and the phosphate or carbonyl groups of DPPC. The electrostatic interaction arises from the potential ionization of the carboxyl group, allowing it to interact with the positively charged choline (B1196258) group of DPPC. This more complex interaction profile, compared to cholesterol, is believed to contribute to CHEMS's pronounced effects on membrane properties.

Table 2: Key FT-IR Vibrational Bands for Analyzing CHEMS-Lipid Interactions

| Functional Group | Typical Wavenumber (cm⁻¹) | Information Provided |

| C=O (ester) | ~1735 | Hydrogen bonding interactions at the glycerol (B35011) backbone |

| PO2- (phosphate) | ~1250 (asymmetric), ~1090 (symmetric) | Interactions at the phospholipid headgroup |

| C-H (acyl chains) | ~2850 (symmetric), ~2920 (asymmetric) | Acyl chain order and packing |

Fluorescence Polarization and Quenching Studies of Lipid Order

Fluorescence-based techniques are highly sensitive methods for probing the fluidity and order of lipid membranes. In fluorescence polarization (or anisotropy), a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the lipid bilayer. The extent to which the emitted light is depolarized provides a measure of the rotational mobility of the probe, which is inversely related to the microviscosity or order of its environment.

Fluorescence quenching involves the use of a quencher molecule that can decrease the fluorescence intensity of a probe through various molecular interactions. The efficiency of quenching can provide information about the accessibility of the probe to the quencher, which is influenced by the lipid packing and organization.

Comparative studies using these techniques have revealed nuanced differences between the effects of CHEMS and cholesterol on membrane lipid order. In liquid-crystalline phase 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers, CHEMS was found to be less effective than cholesterol at reducing the mobility of the acyl chains. However, in the more ordered liquid-crystalline phase of DPPC bilayers, CHEMS and cholesterol were observed to be equally effective in restricting acyl chain motion. These findings highlight that the influence of these sterol derivatives on membrane order is dependent on the specific phospholipid composition and phase state of the membrane. The succinate group of CHEMS, which positions the sterol ring deeper within the bilayer and places a carboxyl group at the interface, is thought to be responsible for these differential effects.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons. In membrane research, ESR is used in conjunction with spin-labeled molecules, which are stable free radicals (typically nitroxides) that can be attached to lipids or other molecules of interest. When a spin-labeled lipid is incorporated into a membrane, its ESR spectrum is sensitive to its rotational motion and the polarity of its environment.

By analyzing the ESR spectral lineshape, researchers can obtain an order parameter (S), which provides a quantitative measure of the motional restriction of the spin label's acyl chain. A higher order parameter corresponds to a more ordered and less fluid membrane environment. Spin-labeled analogs of cholesterol, such as cholestane (B1235564) spin label (CSL), are particularly useful for probing the behavior of sterols within the membrane.

While direct ESR studies specifically on this compound are not extensively reported, the principles of the technique and findings from cholesterol studies provide a framework for understanding how CHEMS might behave. It is expected that CHEMS, similar to cholesterol, would increase the order parameter of spin-labeled phospholipids in a fluid lipid bilayer, indicating a decrease in membrane fluidity. The magnitude of this effect would likely be influenced by the succinate moiety and its interactions at the membrane interface. ESR can also be used to study the lateral organization of membranes and the formation of sterol-enriched domains.

Imaging Techniques

Imaging techniques provide direct visual evidence of the structural organization of membranes, complementing the data obtained from spectroscopic methods.

Freeze-Fracture Electron Microscopy for Phase Behavior Visualization

Freeze-fracture electron microscopy is a powerful imaging technique that allows for the visualization of the internal structure of membranes. In this method, a sample is rapidly frozen and then fractured. The fracture plane often follows the path of least resistance, which in a lipid bilayer is between the two leaflets, thus exposing the hydrophobic interior of the membrane. A replica of the fractured surface is then made by shadowing with a heavy metal, and this replica is viewed with a transmission electron microscope.

This technique has been instrumental in visualizing the polymorphic phase behavior of CHEMS. It has been demonstrated that CHEMS-containing liposomes exhibit a pH-dependent structural transition. At neutral or alkaline pH, CHEMS typically forms lamellar (bilayer) structures. However, upon acidification, CHEMS can induce the formation of non-lamellar phases, specifically the inverted hexagonal (HII) phase.

Freeze-fracture electron micrographs of CHEMS-containing liposomes at acidic pH reveal the characteristic striated patterns of the hexagonal phase. These images provide direct visual confirmation of the profound structural rearrangements that CHEMS can induce in a lipid membrane in response to changes in pH. This pH-sensitive phase behavior is a key aspect of CHEMS's functionality in applications such as pH-sensitive liposomes for drug delivery, where the transition to a non-lamellar phase can facilitate the release of encapsulated contents.

Computational Modeling and Simulation

Computational modeling and simulation have become indispensable tools in the study of this compound (CHS), providing insights into its behavior at an atomic level that are often inaccessible through experimental methods alone. These approaches allow for a detailed examination of CHS interactions with lipid membranes and proteins, elucidating its role in modulating membrane properties and protein function.

Atomistic Molecular Dynamics (MD) Simulations of Membrane Interactions

Atomistic MD simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. In the context of CHS, these simulations have been crucial for understanding its influence on the structure and dynamics of lipid bilayers. By modeling the forces between atoms, MD simulations can predict how CHS integrates into a membrane and alters its properties.

Research has shown that CHS, like cholesterol, can induce order in the acyl chains of phospholipids in a bilayer. acs.orgbiorxiv.org This ordering effect contributes to changes in membrane thickness and fluidity, which are critical for the function of embedded proteins. mdpi.combiorxiv.org However, the extent of this effect can differ between CHS and cholesterol. For instance, the protonation state of the succinate headgroup on CHS plays a significant role; the protonated form of CHS has been shown to mimic many of the membrane properties of cholesterol more closely than the deprotonated form. researchgate.net

MD simulations have also revealed differences in the behavior of CHS and cholesterol within lipid nanodiscs. While cholesterol tends to distribute uniformly, CHS has been observed to accumulate near the scaffold proteins of the nanodisc. acs.org This differential distribution suggests that CHS may not always be a perfect substitute for cholesterol in these model systems, leading to heterogeneous nanodiscs. acs.org

| Parameter | Effect of Cholesterol | Effect of this compound (Protonated) | Key Findings from MD Simulations |

| Lipid Acyl Chain Order | Increases order, leading to a more condensed membrane state. biorxiv.org | Increases order, similar to cholesterol. researchgate.net | Both molecules align with phospholipids, reducing chain flexibility. |

| Membrane Thickness | Generally increases bilayer thickness. mdpi.combiorxiv.org | Can increase bilayer thickness, mimicking cholesterol. researchgate.net | The rigid sterol core of both molecules contributes to this effect. |